molecular formula C15H16O2 B585337 Bisphenol A-13C2 CAS No. 263261-64-9

Bisphenol A-13C2

Cat. No.: B585337
CAS No.: 263261-64-9
M. Wt: 230.276
InChI Key: IISBACLAFKSPIT-ZDOIIHCHSA-N
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Description

Bisphenol A-13C2 is a compound that contains carbon-13 isotopes, making it a labeled version of the commonly known Bisphenol A. This isotopic labeling is used for tracing and studying the behavior of Bisphenol A in various scientific applications. Bisphenol A itself is a chemical compound primarily used in the manufacturing of various plastics and epoxy resins. It is a colorless solid that is soluble in most common organic solvents but has very poor solubility in water .

Mechanism of Action

Target of Action

Bisphenol A-13C2 (BPA-13C2) primarily targets estrogen receptors (ERs), including both membrane-bound and nuclear ERs. These receptors play a crucial role in regulating gene expression and maintaining cellular homeostasis .

Mode of Action

BPA-13C2 interacts with estrogen receptors by mimicking the structure of natural estrogen. This binding can activate or inhibit the receptors, leading to altered gene expression. The compound can also bind to other receptors like GPR30, influencing various signaling pathways .

Biochemical Pathways

The interaction of BPA-13C2 with estrogen receptors affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and differentiation. This can lead to disruptions in normal cellular functions and contribute to the development of diseases such as cancer and metabolic disorders .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-13C2 are critical for its bioavailability. BPA-13C2 is absorbed through ingestion, inhalation, and dermal exposure. It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine. These properties influence the compound’s persistence and potential toxicity in the body .

Result of Action

At the molecular level, BPA-13C2’s binding to estrogen receptors can lead to changes in gene expression, resulting in altered cellular functions. This can manifest as increased cell proliferation, disrupted endocrine functions, and potential carcinogenic effects. At the cellular level, these changes can lead to abnormal growth patterns and increased susceptibility to diseases .

Biochemical Analysis

Biochemical Properties

Bisphenol A-13C2 plays a role in various biochemical reactions, primarily due to its ability to mimic natural hormones. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with estrogen receptors, where this compound binds and activates these receptors, mimicking the action of natural estrogens. This interaction can lead to altered gene expression and disrupted cellular functions. Additionally, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation and detoxification .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In endocrine cells, it can disrupt normal hormone signaling pathways by binding to estrogen receptors, leading to altered gene expression and cellular responses. In liver cells, this compound can affect cellular metabolism by interacting with enzymes involved in detoxification processes. It has also been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can impact cellular metabolism by altering the expression of genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to nuclear receptors, such as estrogen receptors, and mimic the action of natural hormones. This binding can lead to the activation or inhibition of specific gene expression pathways, depending on the receptor and cellular context. This compound can also interact with other biomolecules, such as enzymes, through direct binding interactions. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic processes . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or UV exposure . Long-term exposure to this compound in in vitro and in vivo studies has revealed persistent effects on cellular function, including sustained alterations in gene expression and metabolic processes . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can mimic the action of natural hormones and induce subtle changes in cellular function. At higher doses, it can lead to more pronounced effects, including toxicity and adverse outcomes. Studies in animal models have shown that high doses of this compound can cause reproductive toxicity, liver damage, and disruptions in metabolic processes . These findings underscore the importance of understanding the dose-response relationship and potential threshold effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation and detoxification. Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, converting it into various metabolites that can be further processed and excreted from the body . These metabolic pathways can influence the overall impact of this compound on cellular function and health. Additionally, this compound can affect metabolic flux and metabolite levels by altering the expression of genes involved in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, such as estrogen receptors, and be distributed to various cellular compartments. The localization and accumulation of this compound within cells can impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, where it can interact with nuclear receptors and modulate gene expression . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity within cells . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A-13C2 involves the reaction of phenol with acetone in the presence of an acid catalyst such as hydrogen chloride. The reaction is promoted by methyl mercaptan. The isotopic labeling is achieved by using carbon-13 labeled acetone. Once formed, the product is washed with water, neutralized with calcium hydroxide, and distilled under vacuum .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes. The final product is then purified and characterized to confirm the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Bisphenol A-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydroxyl radicals generated radiolytically or through other oxidative processes.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

Bisphenol A-13C2 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Bisphenol S: A structural analog of Bisphenol A, used as a substitute in some applications.

    Bisphenol F: Another analog with similar applications but different physical properties.

    Bisphenol AF: A fluorinated analog with higher thermal stability.

Uniqueness of Bisphenol A-13C2

The uniqueness of this compound lies in its isotopic labeling, which allows for detailed and precise studies of Bisphenol A’s behavior in various environments. This makes it an invaluable tool in research applications where tracking and quantification of Bisphenol A are crucial .

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)(1,3-13C2)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C([13CH3])(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747173
Record name 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263261-64-9
Record name 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The process of preparing high purity bisphenol A by crystallizing the adduct of bisphenol A with phenol (hereinafter referred to as bisphenol A-phenol adduct) has been disclosed, for example, in Japanese Patent Publication SHO 63-26735(1988). That is, a phenol solution of bisphenol A which was prepared in the presence of a hydrochloric acid catalyst is cooled to a range of 35° to 70° C. while feeding 2 to 20% by weight of water to the solution under reduced pressure, precipitated crystals of bisphenol A-phenol adduct are filtered to separate the crystals, and phenol is evaporated from the crystals to obtain high purity bisphenol A.
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Synthesis routes and methods II

Procedure details

An equimolar mixture of 2,2-bis(4-acetoxyphenyl)propane (Bisphenol A diacetate) and isophthalic acid is heated gradualy to 290° C. in a stirred vessel under gradually increasing vacuum to remove the acetic acid which is liberated. When the melt viscosity of the condensate reaches a level such that stirring becomes difficult the melt is drained from the reaction vessel and crystallized. The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity reaches 0.65 dl/g (in 40/60 by weight tetrachloroethane/phenol solution at 25° C.). The polymer is then extruded at 350° C. and pelletized. The polymer has an inherent viscosity of 0.62 and a carboxylic acid content of 40 microequivalents per gram (μeq./g), determined by potentiometric titration of a solution of the polymer in a 2,6-dimethylphenol/chloroform/ethanol mixture with an ethanolic solution of potassium hydroxide.
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carboxylic acid
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Synthesis routes and methods III

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Into a 250-millimiter 3-necked round-bottomed flask was charged a mixture of 11.6 grams (0.20 mole) of acetone, 75 grams (0.80 mole) of phenol, 22 grams (0.20 mole) of chlorotrimethyl silane, and 0.10 gram of butanethiol. The resulting mixture was stirred mechanically and heated at 55° C. under a nitrogen atmosphere for 3 hours. On completion of the reaction, the reaction mixture was cooled to room temperature and filtered. The solid product resulting was slurried up in chlorobenzene, filtered and washed twice with chlorobenzene. Purification by recrystallization from methanol and water afforded bisphenol A with a purity of 99.5 percent in a 83 percent yield.
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75 g
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83%

Synthesis routes and methods IV

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As previously described, DMBPC carbonate can be co-polymerized with BPA carbonate to form a DMBPC BPA co-polycarbonate. For example, DMBPC based polycarbonate as a copolymer or homopolymer (DMBPC) can comprise 10 to 100 mol % DMBPC carbonate and 90 to 0 mol % BPA carbonate, specifically, 25 mol % DMBPC carbonate and 75 mol % BPA carbonate, more specifically, 50 mol % DMBPC carbonate and 50 mol % BPA carbonate.
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Synthesis routes and methods V

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mixing bisphenol A, an aqueous caustic solution, methylene chloride and phosgene by means of at least one motionless mixer to form a fine dispersion of the partially phosgenated derivatives of bisphenol A in said aqueous solution,
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